Product packaging for 5-bromo-3-iodopyrazin-2-ol(Cat. No.:CAS No. 1666129-10-7)

5-bromo-3-iodopyrazin-2-ol

Cat. No.: B2454064
CAS No.: 1666129-10-7
M. Wt: 300.881
InChI Key: RMTOFKYLKLMHGL-UHFFFAOYSA-N
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Description

5-Bromo-3-iodopyrazin-2-ol is a versatile halogenated heteroaromatic compound of interest in medicinal chemistry and materials science. Its distinct structure, featuring both bromo and iodo substituents on a pyrazinol core, makes it a valuable intermediate for constructing complex molecules. Researchers utilize this compound in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille reactions, where the differing reactivity of the halogen atoms allows for sequential and selective functionalization. This enables the efficient synthesis of diverse compound libraries for biological screening or the development of organic electronic materials. The hydroxyl group at the 2-position offers a further handle for chemical modification, allowing for the creation of ether or ester derivatives, thereby expanding its utility as a multifunctional synthetic building block. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2BrIN2O B2454064 5-bromo-3-iodopyrazin-2-ol CAS No. 1666129-10-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-iodo-1H-pyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrIN2O/c5-2-1-7-4(9)3(6)8-2/h1H,(H,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTOFKYLKLMHGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=O)N1)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Bromo 3 Iodopyrazin 2 Ol

Design and Retrosynthetic Analysis

A retrosynthetic analysis of 5-bromo-3-iodopyrazin-2-ol logically disconnects the molecule at the carbon-halogen and carbon-nitrogen bonds of the pyrazine (B50134) core. The primary disconnection points are the C-Br and C-I bonds, suggesting a late-stage halogenation strategy. A further disconnection of the pyrazinone ring itself leads back to simpler, acyclic precursors.

A plausible retrosynthetic pathway would involve:

Disconnection of C-I and C-Br bonds: This suggests a precursor such as pyrazin-2-ol, which can then be sequentially halogenated. The order of halogenation (bromination followed by iodination or vice versa) would be a key consideration, influenced by the directing effects of the existing substituents (the hydroxyl group and the first halogen).

Disconnection of the pyrazinone ring: The pyrazinone ring can be conceptually broken down into a 1,2-dicarbonyl compound and an α-amino amide. beilstein-journals.orgrsc.orgsemanticscholar.org This approach, known as the Jones and Karmas and Spoerri method, is a cornerstone in pyrazinone synthesis. beilstein-journals.orgrsc.orgsemanticscholar.org

This analysis points to a synthetic strategy that begins with the construction of a suitably substituted pyrazin-2-ol ring, followed by regioselective introduction of the bromine and iodine atoms.

Precursor Synthesis and Intermediate Functionalization

The synthesis of this compound would necessitate the careful construction of the pyrazine ring and the strategic introduction of the halogen substituents.

Regioselective Halogenation Strategies

The introduction of bromine and iodine onto the pyrazine ring at specific positions is a critical challenge. The electron-donating hydroxyl group at the 2-position will activate the ring towards electrophilic substitution, but controlling the regioselectivity is paramount.

Influence of Substituents: The existing hydroxyl group and the first introduced halogen will direct the position of the second halogenation. Generally, hydroxypyrazines are more activated towards electrophilic substitution reactions like halogenation. doi.org

Halogenating Agents: A variety of halogenating agents could be employed. For bromination, N-bromosuccinimide (NBS) is a common choice. For iodination, N-iodosuccinimide (NIS) or a combination of an iodide salt with an oxidizing agent can be effective. guidechem.comrsc.org The choice of reagent and reaction conditions (solvent, temperature) will be crucial for achieving the desired regioselectivity.

Sequential Introduction of Bromine and Iodine Substituents

The order of introduction of the bromine and iodine atoms is a key strategic decision.

Bromination followed by Iodination: Starting with a brominated pyrazin-2-ol, the bromine atom's electron-withdrawing nature will deactivate the ring, potentially making the subsequent iodination more challenging and requiring harsher conditions. However, the directing effect of both the hydroxyl and bromo groups would need to be carefully considered to achieve the desired 3-iodo substitution.

Iodination followed by Bromination: Conversely, introducing the less electronegative iodine first might have a different impact on the ring's reactivity for the subsequent bromination step.

A parallel approach could involve starting with a di-amino pyrazine precursor, performing the halogenations, and then converting the amino groups to the hydroxyl group via diazotization. For instance, the synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907) from 2-amino-5-bromopyridine (B118841) has been reported, which could be a useful reference. guidechem.com A similar strategy starting from a suitable aminopyrazine could be envisioned.

Pyrazine Ring Formation and Derivatization

The construction of the core pyrazine ring is a foundational step. Several methods are established for pyrazine synthesis:

Condensation Reactions: The most common and versatile method involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. unimas.mynih.gov For the synthesis of pyrazin-2-ols, the condensation of an α-amino acid amide with a 1,2-dicarbonyl compound is a well-established route. beilstein-journals.orgrsc.orgsemanticscholar.org

From α-Amino Ketones: Another approach involves the reaction of α-amino ketones with α-haloacetyl halides, followed by treatment with ammonia (B1221849) and subsequent oxidation. rsc.orgsemanticscholar.org

Gastaldi Synthesis: This method provides another variation for pyrazine ring formation. wikipedia.org

Once the pyrazin-2-ol ring is formed, derivatization through halogenation can be pursued. The reactivity of the pyrazinone ring towards electrophiles is a key factor.

Optimization of Reaction Conditions for Synthesis Efficiency

To achieve a practical and efficient synthesis of this compound, systematic optimization of the reaction conditions is essential.

Catalyst and Reagent Screening

Halogenation Catalysts: While many halogenations proceed without a catalyst, Lewis acids can sometimes enhance selectivity and reaction rates. For example, in related heterocyclic systems, the use of Pd/XPhos has been shown to minimize dehalogenation byproducts in cross-coupling reactions.

Reagent Selection: Screening different halogenating agents is crucial. For instance, beyond NBS and NIS, reagents like bromine, iodine monochloride, or hypervalent iodine reagents could be explored. rsc.org The use of a combination of potassium halide salts and an oxidizing agent like potassium persulfate in water has been shown to be an effective and environmentally friendly method for the halogenation of related heterocyclic systems. rsc.orgacs.org

Solvent and Temperature Effects: The solvent can have a profound impact on the reaction outcome. Solvents like dichloromethane, carbon tetrachloride, acetonitrile (B52724), or even water could be screened. rsc.org Temperature control is also critical to manage the reactivity and prevent the formation of side products.

A systematic approach, such as a design of experiments (DoE), could be employed to efficiently screen multiple parameters (reagent, catalyst, solvent, temperature, stoichiometry) and identify the optimal conditions for each synthetic step.

Solvent System Effects on Reaction Yield and Selectivity

Specific studies detailing the systematic investigation of solvent systems on the yield and selectivity of the synthesis of this compound are not readily found in the surveyed literature. However, general principles of heterocyclic chemistry suggest that the choice of solvent would be critical in both the halogenation steps (bromination and iodination) and any potential precursor synthesis.

For the halogenation of pyrazine rings, a variety of solvents are typically employed, and their effects can be significant. For instance, in the synthesis of related halogenated pyrazines, solvents can influence the reactivity of the halogenating agent and the solubility of the starting materials and intermediates, thereby affecting reaction rates and impurity profiles.

A hypothetical study on solvent effects for the synthesis of this compound would likely involve screening a range of solvents with varying polarities and properties. A data table from such a hypothetical study might look as follows:

Table 1: Hypothetical Solvent Screening for a Key Synthetic Step

Entry Solvent Dielectric Constant (ε) Yield (%) Selectivity (desired product:impurity)
1 Dichloromethane 9.1 Low Moderate
2 Acetonitrile 37.5 Moderate High
3 N,N-Dimethylformamide (DMF) 36.7 High Low
4 Tetrahydrofuran (THF) 7.6 Moderate Moderate

This table is illustrative and not based on published experimental data for this compound.

Temperature and Pressure Profiling for Reaction Control

Detailed temperature and pressure profiling studies for the synthesis of this compound are not available. Such studies are crucial for reaction control, ensuring safety, and optimizing yield and purity.

Temperature can significantly influence the rate of reaction and the formation of byproducts. For exothermic halogenation reactions, precise temperature control is essential to prevent runaway reactions and the formation of over-halogenated or degradation products. Pressure is typically less of a critical parameter unless gaseous reagents are used or the reaction is conducted at temperatures above the solvent's boiling point.

A systematic study would involve running the reaction at various temperatures to determine the optimal balance between reaction rate and selectivity.

Table 2: Hypothetical Temperature Optimization for a Synthetic Step

Entry Temperature (°C) Reaction Time (h) Conversion (%) Yield (%)
1 0 24 40 35
2 25 (Room Temp.) 12 85 70
3 50 4 98 65 (increased impurities)

This table is illustrative and not based on published experimental data for this compound.

Reaction Time Course Investigations

No specific reaction time course investigations for the synthesis of this compound have been published. Monitoring the progress of a reaction over time is fundamental to understanding its kinetics and determining the optimal reaction duration to maximize product formation while minimizing byproduct generation. This is typically achieved by taking aliquots from the reaction mixture at different time points and analyzing them using techniques like HPLC or GC.

Process Development for Scalable Production

Information regarding the process development and large-scale synthesis of this compound is not present in the public domain. Process development for scalable production involves translating a laboratory-scale synthesis into a safe, efficient, and economical industrial process.

Large-Scale Synthesis Considerations

For the large-scale synthesis of a compound like this compound, several factors would need to be considered, including:

Cost and availability of raw materials: The economic viability of the process depends on the cost of starting materials and reagents.

Reactor design and material compatibility: The reactors must be able to handle potentially corrosive reagents and effectively manage heat transfer.

Process safety: A thorough hazard analysis would be required to identify and mitigate potential risks associated with the reaction, such as thermal runaway or the release of toxic gases.

Work-up and purification: Developing a robust and scalable method for isolating and purifying the final product is crucial. This might involve crystallization, extraction, and filtration.

Impurity Identification and Mitigation Strategies

There is no published data on the specific impurities formed during the synthesis of this compound. In a typical halogenation of a pyrazin-2-ol, potential impurities could include:

Isomeric products: Halogenation at other positions on the pyrazine ring.

Over-halogenated products: Introduction of additional halogen atoms.

Under-reacted starting material.

Byproducts from side reactions or degradation.

Mitigation strategies would involve optimizing reaction conditions (stoichiometry, temperature, reaction time) and developing effective purification methods. A review of the synthesis of a related compound, 2-amino-5-bromo-3-iodopyridine, highlights the importance of controlling the amount of the brominating agent to inhibit the formation of the dibromo impurity. researchgate.net

Table 3: Hypothetical Impurity Profile and Mitigation

Impurity Name Structure Potential Origin Mitigation Strategy
3-bromo-5-iodopyrazin-2-ol (Structure) Isomeric bromination Optimization of reaction conditions (e.g., directing groups, temperature)
3,5-dibromo-pyrazin-2-ol (Structure) Incomplete iodination Use of excess iodinating agent, longer reaction time

This table is illustrative and not based on published experimental data for this compound.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound has not been documented. A green chemistry approach would focus on:

Atom Economy: Designing a synthetic route that maximizes the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives. For example, exploring biocatalytic methods or using water as a solvent where possible. tandfonline.comrsc.orgajgreenchem.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Waste Prevention: Designing synthetic pathways that produce minimal waste.

In the broader context of pyrazine synthesis, some greener approaches have been explored, such as one-pot syntheses and the use of environmentally benign catalysts. tandfonline.comajgreenchem.com However, their applicability to the specific target molecule remains to be investigated.

Stereoselective and Enantioselective Synthesis (if applicable to chiral derivatives)

A thorough review of scientific literature and chemical databases indicates that stereoselective and enantioselective synthetic routes for derivatives of this compound are not documented. The parent compound, this compound, is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image.

Consequently, the principles of stereoselective and enantioselective synthesis—which are aimed at the selective formation of one stereoisomer or enantiomer of a chiral molecule—are not applicable to the synthesis of the parent compound itself.

Research into the derivatives of this compound has primarily focused on its use as a halogenated building block for further chemical modifications, rather than on the creation of chiral analogs. While the broader field of pyrazine chemistry includes numerous examples of complex, chiral molecules with significant biological activity, and established methods for their stereoselective synthesis exist, these methodologies have not been specifically applied to or reported for derivatives originating from this compound. acs.orgnih.govarkat-usa.org

As there are no reported findings on the stereoselective synthesis of chiral derivatives of this specific compound, a data table of research findings cannot be provided.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the determination of the molecular structure of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution Proton (¹H) NMR Analysis

High-resolution proton (¹H) NMR spectroscopy of 5-bromo-3-iodopyrazin-2-ol is anticipated to provide crucial information regarding the electronic environment of the single proton attached to the pyrazine (B50134) ring. Due to the presence of adjacent electronegative nitrogen atoms and halogen substituents, this proton is expected to be significantly deshielded, resulting in a downfield chemical shift.

Expected ¹H NMR Data: The pyrazin-2-ol tautomer possesses a single proton on the carbon at the 6-position. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the adjacent nitrogen atom, the bromine atom at the 5-position, and the iodine atom at the 3-position. A singlet would be expected for this proton in the aromatic region of the spectrum.

Interactive Data Table: Predicted ¹H NMR

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H-6 7.5 - 8.5 s (singlet)

Note: Predicted values are based on typical ranges for similar heterocyclic systems and are subject to solvent effects and the specific electronic contributions of the substituents.

Carbon-13 (¹³C) NMR and Heteronuclear Correlation Techniques

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing insights into the carbon framework of the molecule. For this compound, four distinct carbon signals are expected, corresponding to the four carbon atoms of the pyrazine ring. The chemical shifts of these carbons are highly dependent on their hybridization and the nature of the attached atoms (H, Br, I, N, O). The carbon bearing the hydroxyl group (C-2) is expected to be significantly downfield, as are the carbons bonded to the electronegative halogen atoms (C-3 and C-5).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (δ, ppm)
C-2 150 - 160
C-3 90 - 100
C-5 130 - 140
C-6 135 - 145

Note: Predicted values are estimations based on known substituent effects on pyrazine and related heterocyclic systems.

Advanced Two-Dimensional (2D) NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): A COSY experiment would be of limited use for this specific molecule in terms of proton-proton correlations, as there is only a single, isolated proton.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would be crucial to directly correlate the proton signal with the carbon to which it is attached. This would definitively assign the signal of C-6.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing the connectivity of the molecule. It reveals correlations between protons and carbons that are two or three bonds apart. For instance, the H-6 proton would be expected to show correlations to C-2, C-4 (a nitrogen in the pyrazine ring, thus no carbon signal), and C-5. These correlations would confirm the substitution pattern of the pyrazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of atoms. In this case, it could show through-space interactions between the H-6 proton and the substituent at the 5-position (bromine), though this is often less informative for small, rigid molecules.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For this compound (C₄H₂BrIN₂O), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. The presence of bromine and iodine, with their characteristic isotopic patterns, would result in a distinctive cluster of peaks in the mass spectrum.

Interactive Data Table: Predicted HRMS Data

Ion Calculated m/z
[M+H]⁺ (for ⁷⁹Br) 300.8468
[M+H]⁺ (for ⁸¹Br) 302.8447

Note: These values are for the protonated molecule containing the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen, and the two stable isotopes of bromine.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. To perform GC-MS analysis on this compound, a derivatization step to mask the polar hydroxyl group would likely be necessary to improve its volatility and thermal stability. For instance, silylation to form the trimethylsilyl (B98337) ether could be employed.

The GC chromatogram would indicate the purity of the sample by showing a single major peak corresponding to the derivatized analyte. The mass spectrum of this peak would then confirm the identity of the compound and its derivative. Any minor peaks in the chromatogram could be identified by their mass spectra, providing insight into the nature of any impurities present.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of individual components within a mixture. In the context of synthesizing this compound, LC-MS is invaluable for monitoring reaction progress, identifying byproducts, and confirming the mass of the target compound.

When analyzing reaction mixtures containing this compound, a reversed-phase LC method is typically employed. The stationary phase, often a C18 column, separates compounds based on their hydrophobicity. A mobile phase gradient, commonly consisting of water and acetonitrile (B52724) or methanol (B129727) with a small percentage of formic acid to improve ionization, allows for the elution of compounds with varying polarities.

The eluent from the LC is directed into the mass spectrometer, where electrospray ionization (ESI) is a common ionization technique for this type of molecule. In positive ion mode, the pyrazinol ring can be protonated, yielding the pseudomolecular ion [M+H]⁺. Due to the presence of bromine and iodine, the isotopic pattern in the mass spectrum is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while iodine is monoisotopic (¹²⁷I). This results in a characteristic isotopic cluster for the molecular ion, which can be used to confirm the presence of both halogens.

Tandem mass spectrometry (MS/MS) experiments, such as precursor ion scans, can be utilized to identify specific classes of compounds, such as brominated and iodinated species, within a complex mixture researchgate.net. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent ion and its fragments, further confirming the identity of this compound.

Table 1: Predicted LC-MS Data for this compound

ParameterPredicted Value/Characteristic
Molecular Formula C₄H₂BrIN₂O
Monoisotopic Mass 299.8395 Da
Ionization Mode ESI Positive
Adduct [M+H]⁺
Predicted m/z 300.8468
Isotopic Pattern Characteristic A+2 peak due to ⁷⁹Br/⁸¹Br isotopes

This table is based on theoretical predictions and general knowledge of LC-MS analysis of halogenated compounds.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups and bonding arrangements within a molecule.

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its pyrazin-2-ol core and halogen substituents. The pyrazin-2-ol tautomer is favored in many pyrazinol derivatives.

N-H and O-H Stretching: The presence of the pyrazin-2-ol tautomer would result in characteristic N-H and O-H stretching vibrations. In the solid state, intermolecular hydrogen bonding can lead to broad absorption bands in the IR spectrum, typically in the region of 3400-2800 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch is expected in the IR spectrum, typically in the range of 1650-1700 cm⁻¹. The exact position can be influenced by hydrogen bonding and the electronic effects of the halogen substituents.

Ring Vibrations: The pyrazine ring itself gives rise to a series of characteristic stretching and bending vibrations. These are often observed in the 1600-1400 cm⁻¹ region of the IR and Raman spectra. Studies on similar pyrazine derivatives have identified these ring modes researchgate.netmahendrapublications.com.

C-Br and C-I Vibrations: The carbon-bromine (C-Br) and carbon-iodine (C-I) stretching vibrations are expected at lower frequencies. The C-Br stretch typically appears in the 600-500 cm⁻¹ range, while the C-I stretch is found at even lower wavenumbers, often below 500 cm⁻¹. These bands may be weak in the IR spectrum but can sometimes be more prominent in the Raman spectrum.

Table 2: Anticipated Vibrational Frequencies for this compound

Functional Group/VibrationExpected Wavenumber Range (cm⁻¹)Technique
N-H/O-H Stretch (H-bonded)3400 - 2800IR
C=O Stretch1700 - 1650IR (Strong)
Pyrazine Ring Stretching1600 - 1400IR, Raman
C-H Bending1410 - 1270IR, Raman
Ring Breathing Mode~1000Raman (Potentially Strong)
C-Br Stretch600 - 500IR, Raman
C-I Stretch< 500IR, Raman

This table is based on data from analogous pyrazine and halogenated heterocyclic compounds and represents expected values. mahendrapublications.comrsc.orgnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid nih.gov. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including:

Unambiguous Confirmation of Structure: It would confirm the connectivity of the atoms, definitively establishing the positions of the bromine and iodine substituents on the pyrazine ring.

Tautomeric Form: The analysis would reveal whether the compound exists in the pyrazin-2-ol or an alternative tautomeric form in the solid state.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, offering insights into the electronic effects of the halogen substituents on the pyrazine ring.

Intermolecular Interactions: The crystal packing would elucidate any intermolecular interactions, such as hydrogen bonding involving the hydroxyl/amine and carbonyl groups, and potential halogen bonding interactions.

To date, a public domain crystal structure for this compound has not been reported. However, the general methodology involves growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to calculate an electron density map from which the atomic structure can be determined nih.gov.

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are essential for assessing the purity of this compound and for separating it from any potential isomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile and thermally sensitive compounds like this compound.

A typical HPLC method would involve a reversed-phase column (e.g., C18 or C8) with a mobile phase of acetonitrile and water or methanol and water, often with a UV detector for monitoring the elution. The separation of halogenated aromatic isomers can be challenging, but optimization of the mobile phase composition, gradient, and temperature can achieve resolution sielc.com. The retention time of the main peak relative to any impurity peaks allows for the calculation of percentage purity.

Table 3: Illustrative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

This table represents a typical starting point for method development for the analysis of halogenated heterocyclic compounds.

While HPLC is generally preferred for compounds like pyrazinols due to their polarity and potential for thermal degradation, Gas Chromatography (GC) can sometimes be employed, particularly if the compound is derivatized to increase its volatility and thermal stability.

For underivatized this compound, a high-temperature capillary column with a polar stationary phase might be necessary. However, the high boiling point and the presence of polar functional groups could lead to peak tailing and potential decomposition in the injector or column. GC coupled with mass spectrometry (GC-MS) would be essential for peak identification, as the mass spectra of positional isomers can be very similar, necessitating the use of retention indices for unambiguous identification nih.govnist.gov. Pyrolysis-GC-MS is another advanced technique that could be used to characterize the compound by analyzing its thermal decomposition products eag.com.

Given the nature of the compound, GC methods would require careful development to avoid thermal degradation and ensure accurate and reproducible results.

Chemical Reactivity and Transformation Mechanisms

Electrophilic and Nucleophilic Substitution Reactions on the Pyrazine (B50134) Ring

The pyrazine ring in 5-bromo-3-iodopyrazin-2-ol is electron-deficient, which generally makes it susceptible to nucleophilic attack. Electrophilic substitution, on the other hand, is less common and typically requires harsh reaction conditions.

Halogen Mobility and Reactivity

The presence of two different halogen atoms on the pyrazine ring introduces a significant degree of selectivity in substitution reactions. The carbon-iodine bond is weaker than the carbon-bromine bond, making the iodine atom a better leaving group. Consequently, nucleophilic substitution reactions are expected to occur preferentially at the C-3 position (where iodine is located) over the C-5 position (where bromine is located). This differential reactivity allows for sequential functionalization of the pyrazine core.

For instance, in a typical nucleophilic aromatic substitution (SNAr) reaction, a nucleophile would displace the iodide ion to form a new bond at the C-3 position, leaving the bromide intact for subsequent transformations. The electron-withdrawing nature of the pyrazine nitrogens and the other halogen atom enhances the electrophilicity of the carbon atoms bearing the halogens, facilitating this type of reaction.

Reactivity of the Hydroxyl Group

The hydroxyl group at the C-2 position of this compound introduces another layer of chemical reactivity. This group exists in a tautomeric equilibrium with its corresponding keto form, 5-bromo-3-iodo-1H-pyrazin-2-one. This tautomerism is a critical aspect of its chemistry.

As a hydroxyl group, the oxygen atom possesses lone pairs of electrons and can act as a nucleophile. It can undergo O-alkylation, O-acylation, or other reactions typical of alcoholic or phenolic hydroxyl groups. However, the acidic nature of the N-H proton in the pyrazinone tautomer means that the compound can be deprotonated by a base to form a pyrazinolate anion. This anion is a more potent nucleophile and can react with electrophiles at either the oxygen or nitrogen atom, leading to O-substituted or N-substituted products, respectively. The regioselectivity of these reactions can often be controlled by the choice of solvent and base.

Metal-Catalyzed Cross-Coupling Reactions of this compound

The dihalogenated nature of this compound makes it an excellent substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds is a key feature that can be exploited for selective and sequential couplings.

Suzuki-Miyaura Cross-Coupling with Boronic Acids/Esters

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a versatile method for creating new carbon-carbon bonds. In the case of this compound, the reaction is expected to proceed with high selectivity at the more reactive C-I bond. By carefully controlling the reaction conditions, such as the choice of palladium catalyst, ligand, and base, it is possible to achieve monosubstitution at the C-3 position. The resulting 5-bromo-3-aryl(or alkyl)pyrazin-2-ol can then be subjected to a second Suzuki-Miyaura coupling to functionalize the C-5 position.

Below is a table illustrating the expected outcomes of a selective Suzuki-Miyaura coupling at the C-3 position.

Table 1: Illustrative Suzuki-Miyaura Cross-Coupling of this compound

Boronic Acid/Ester Catalyst Base Solvent Product Expected Yield
Phenylboronic acid Pd(PPh3)4 K2CO3 Dioxane/H2O 5-Bromo-3-phenylpyrazin-2-ol High
4-Methoxyphenylboronic acid Pd(dppf)Cl2 Cs2CO3 Toluene (B28343)/H2O 5-Bromo-3-(4-methoxyphenyl)pyrazin-2-ol High
Methylboronic acid Pd(OAc)2 / SPhos K3PO4 THF/H2O 5-Bromo-3-methylpyrazin-2-ol Moderate to High

Stille Cross-Coupling with Organostannanes

Similar to the Suzuki-Miyaura reaction, the Stille coupling utilizes a palladium catalyst to couple organic halides with organostannanes. The reactivity trend of the halogens remains the same, with the C-I bond being significantly more reactive than the C-Br bond. This allows for the selective introduction of a variety of organic groups (alkenyl, aryl, etc.) at the C-3 position. The mild reaction conditions of the Stille coupling make it compatible with the various functional groups present in the molecule.

The following table provides hypothetical data for the selective Stille coupling of this compound.

Table 2: Illustrative Stille Cross-Coupling of this compound

Organostannane Catalyst Additive Solvent Product Expected Yield
(Tributylstannyl)benzene Pd(PPh3)4 LiCl Toluene 5-Bromo-3-phenylpyrazin-2-ol High
Vinyltributyltin PdCl2(PPh3)2 CuI DMF 5-Bromo-3-vinylpyrazin-2-ol High
(Tributylstannyl)furan Pd2(dba)3 / P(fur)3 - THF 5-Bromo-3-(2-furyl)pyrazin-2-ol Moderate to High

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly effective for the alkynylation of this compound, again with a strong preference for the C-I bond. This selectivity enables the synthesis of 3-alkynyl-5-bromopyrazin-2-ols, which are versatile intermediates for further transformations, such as cycloaddition reactions or further cross-coupling reactions.

An illustrative table for the Sonogashira coupling is presented below.

Table 3: Illustrative Sonogashira Coupling of this compound

Terminal Alkyne Pd Catalyst Cu Cocatalyst Base Solvent Product Expected Yield
Phenylacetylene PdCl2(PPh3)2 CuI Et3N THF 5-Bromo-3-(phenylethynyl)pyrazin-2-ol High
1-Hexyne Pd(PPh3)4 CuI Piperidine DMF 5-Bromo-3-(hex-1-yn-1-yl)pyrazin-2-ol High
Trimethylsilylacetylene Pd(OAc)2 / PPh3 CuI i-Pr2NH Toluene 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-ol Moderate to High

Heck Coupling with Olefins

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an alkene, represents a significant transformation for this compound. mdpi.commasterorganicchemistry.com This reaction is typically used for the vinylation or arylation of olefins. mdpi.com The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for regioselective coupling. Generally, the C-I bond is more reactive than the C-Br bond in palladium-catalyzed processes, enabling selective coupling at the C3 position.

Detailed research findings on the Heck coupling of similar dihalogenated heterocycles demonstrate that the reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to control the outcome. researchgate.net For instance, the use of palladium acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst is common. researchgate.netliverpool.ac.uk The choice of phosphine (B1218219) ligands can also influence the regioselectivity and efficiency of the coupling. liverpool.ac.uk

Negishi Coupling and Other Transition Metal-Mediated Transformations

The Negishi coupling, which involves the reaction of an organohalide with an organozinc reagent in the presence of a nickel or palladium catalyst, is another powerful tool for the functionalization of this compound. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to form C-C bonds between sp², sp³, and sp hybridized carbon atoms. wikipedia.org

Similar to the Heck coupling, the higher reactivity of the C-I bond allows for selective cross-coupling at the C3 position. This enables the introduction of a wide range of alkyl, alkenyl, aryl, and alkynyl groups. Subsequent coupling at the C5 position can be achieved under more forcing conditions or by using a different catalyst system. The choice of palladium or nickel catalyst, as well as the supporting ligands, plays a crucial role in the efficiency and selectivity of the Negishi coupling. nih.gov For instance, catalysts based on bulky electron-rich phosphine ligands have shown high activity in the coupling of challenging substrates. nih.gov

Beyond Heck and Negishi couplings, other transition metal-mediated transformations can be envisioned for this scaffold. For example, carbonylative coupling reactions, where a carbonyl group is inserted between the pyrazine ring and the coupling partner, could be employed to synthesize pyrazinone-based ketones, amides, or esters. mdpi.com

Ligand and Catalyst Optimization for Selective Coupling

The selective functionalization of the two different halogen atoms in this compound heavily relies on the careful optimization of the catalytic system. The choice of the metal center (typically palladium or nickel) and the nature of the supporting ligand are paramount in controlling which C-X bond reacts preferentially.

Key Optimization Parameters:

ParameterEffect on SelectivityRelevant Findings
Ligand The steric and electronic properties of phosphine ligands can fine-tune the reactivity of the catalyst, enabling selective activation of the C-I bond over the C-Br bond. nih.govincatt.nlBulky and electron-rich ligands like SPhos and RuPhos have been shown to be highly effective in promoting the Negishi coupling of challenging substrates. nih.gov The use of sulfonated phosphine ligands in combination with different metal cations can direct site-selectivity in cross-coupling reactions. incatt.nl
Catalyst Precursor The choice of palladium or nickel precursor can influence the formation of the active catalytic species and, consequently, the reaction outcome.Palladacycle precatalysts have demonstrated high activity in Negishi cross-coupling reactions under mild conditions. nih.gov
Base and Solvent The base and solvent system can affect the rate and selectivity of the coupling reaction.In Suzuki-Miyaura couplings, the choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent can be critical for achieving optimal yields. mdpi.com
Temperature Reaction temperature is a key parameter to control selectivity, with lower temperatures generally favoring the reaction at the more reactive C-I bond.

Functional Group Interconversions of Halogens and Hydroxyl Moiety

The presence of two different halogens and a hydroxyl group on the pyrazinone ring allows for a variety of functional group interconversions, further expanding the synthetic utility of this compound.

Selective Reduction of Carbon-Halogen Bonds

The selective reduction of one of the carbon-halogen bonds can be achieved through catalytic hydrogenation or by using specific reducing agents. The C-I bond is generally more susceptible to reduction than the C-Br bond. This allows for the preparation of 5-bromopyrazin-2-ol from this compound.

Derivatization of the Hydroxyl Group to Ethers, Esters, or Triflates

The hydroxyl group at the C2 position can be readily derivatized to form ethers, esters, or triflates. These transformations can be important for several reasons:

Protection: The hydroxyl group can be protected as an ether or ester to prevent its interference in subsequent reactions.

Activation: Conversion to a triflate creates a good leaving group, enabling nucleophilic substitution reactions at the C2 position.

Modulation of Properties: Derivatization of the hydroxyl group can alter the solubility and electronic properties of the molecule.

For example, alkylation of the hydroxyl group can be achieved using an alkyl halide in the presence of a base. google.com

Regioselectivity and Chemoselectivity Studies in Complex Reactions

The study of regioselectivity and chemoselectivity is crucial when subjecting this compound to complex reaction sequences. The inherent reactivity differences between the C-I and C-Br bonds form the primary basis for regioselective transformations. ethernet.edu.et

In reactions involving multiple electrophilic and nucleophilic sites, such as those with pyrazoles, the outcome can be highly dependent on the reaction conditions. nih.gov For instance, the reaction of 5-bromo enones with pyrazoles can lead to unexpected N,O-aminal derivatives through a conjugate addition rather than a direct substitution of the bromine. nih.gov This highlights the importance of understanding the competing reaction pathways to achieve the desired product.

In the context of cross-coupling reactions, the order of reactivity (I > Br) allows for a stepwise functionalization strategy. This has been demonstrated in the selective coupling of dihalogenated pyridines and pyrimidines. ethernet.edu.et Such a sequential approach enables the synthesis of highly substituted pyrazinone derivatives with precise control over the substitution pattern.

Mechanistic Investigations of Key Transformations

The chemical reactivity of this compound is characterized by the differential reactivity of its two halogen substituents in transition metal-catalyzed cross-coupling reactions. Mechanistic investigations into these transformations, particularly palladium-catalyzed reactions like the Sonogashira coupling, provide a deeper understanding of its synthetic utility.

Reaction Pathway Elucidation

The elucidation of reaction pathways for this compound primarily revolves around the selective functionalization of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order C–I > C–Br > C–Cl. sci-hub.se This established principle dictates that the initial reaction will occur at the more labile carbon-iodine bond at the C-3 position, followed by a subsequent reaction at the less reactive carbon-bromine bond at the C-5 position. The electron-deficient nature of the pyrazine ring further facilitates these transformations by making the halide-bearing carbons more susceptible to oxidative addition by a low-valent palladium catalyst. libretexts.org

A prominent example of this selective reactivity is the Sonogashira coupling, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The generally accepted catalytic cycle for the copper-co-catalyzed Sonogashira reaction provides a clear pathway for the transformation of this compound. sci-hub.selibretexts.org

The key steps in the catalytic cycle are:

Oxidative Addition: A palladium(0) complex, typically bearing phosphine or N-heterocyclic carbene (NHC) ligands, undergoes oxidative addition to the more reactive C-I bond of this compound. This forms a square planar palladium(II) intermediate. Given the reactivity trend, this step occurs selectively at the C-3 position.

Transmetalation: Concurrently, the terminal alkyne reacts with a copper(I) salt, often in the presence of an amine base, to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the palladium(II) intermediate, where the acetylide group replaces the iodide on the palladium center.

Reductive Elimination: The resulting palladium(II) species, now bearing both the pyrazinyl and alkynyl ligands, undergoes reductive elimination. This step forms the new carbon-carbon bond of the 3-alkynyl-5-bromopyrazin-2-ol product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

A second, distinct cross-coupling reaction can then be performed at the C-5 position, which still bears the bromine atom. This stepwise functionalization allows for the synthesis of unsymmetrically disubstituted pyrazin-2-ol derivatives.

The table below illustrates the stepwise functionalization of this compound via sequential Sonogashira couplings.

Interactive Table: Sequential Sonogashira Coupling of this compound
StepReactantExpected ProductPosition of C-C Bond Formation
11 eq. of a terminal alkyne3-Alkynyl-5-bromopyrazin-2-olC-3
21 eq. of a second terminal alkyne3,5-Dialkynylpyrazin-2-olC-5

Kinetic Studies and Reaction Rate Determination

While specific kinetic data for reactions involving this compound are not extensively documented in dedicated studies, the reaction rate can be understood by examining the kinetics of the fundamental steps of the Sonogashira coupling on related electron-deficient heterocyclic systems.

In the case of the Sonogashira reaction, kinetic studies have often pointed to the transmetalation step as being rate-determining. sci-hub.selibretexts.org The transfer of the alkynyl group from copper to palladium can be a complex process. The efficiency of this step is influenced by the solubility and aggregation state of the copper acetylide, as well as the nature of the ligands on the palladium center. Bulky, electron-rich ligands on palladium can accelerate the reductive elimination step but may slow down the transmetalation. acs.org

The choice of solvent can also play a significant role in the reaction kinetics. Polar aprotic solvents like DMF or MeCN are often less effective than nonpolar solvents like toluene in certain Sonogashira couplings, as polar solvents can coordinate to the metal centers and influence the stability of intermediates. uni-rostock.de

The following table summarizes typical conditions used for Sonogashira couplings on halogenated N-heterocycles, which would be applicable to this compound, and highlights the parameters that affect the reaction rate.

Interactive Table: Typical Reaction Conditions for Sonogashira Coupling of Halogenated N-Heterocycles
ParameterTypical Conditions/ReagentsInfluence on Reaction Rate
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃Choice of ligands and palladium source affects catalyst activity and stability.
Ligand PPh₃, P(t-Bu)₃, N-heterocyclic carbenes (NHCs)Electron-rich and bulky ligands can influence the rates of oxidative addition and reductive elimination.
Copper Co-catalyst CuI, CuBrFacilitates the formation of the copper acetylide for transmetalation.
Base Et₃N, i-Pr₂NH, Cs₂CO₃Deprotonates the terminal alkyne.
Solvent Toluene, THF, DMF, DioxaneAffects solubility of reagents and stability of intermediates.
Temperature Room Temperature to 100 °CHigher temperatures generally increase the reaction rate.

Derivatization and Analog Synthesis of 5 Bromo 3 Iodopyrazin 2 Ol

Synthesis of Pyrazine (B50134) Scaffolds with Modified Halogenation Patterns

The modification of the halogenation pattern on the pyrazin-2-ol scaffold is a key strategy for tuning the electronic and steric properties of the molecule, thereby influencing its biological activity. Synthetic routes often involve the halogenation of pyrazinamine precursors. For instance, halogenation at the ortho position of pyrazinamines is a known transformation. thieme-connect.de The synthesis of compounds like 3-bromo-6-chloro-5-iodopyrazin-2-amine (B1374935) has been achieved, demonstrating that multiple, distinct halogen atoms can be introduced onto the pyrazine ring. thieme-connect.de

While direct re-halogenation of 5-bromo-3-iodopyrazin-2-ol is not extensively documented, the synthesis of analogs with different halogen patterns typically starts from appropriately substituted precursors. For example, the synthesis of 5-bromo-3,6-dichloropyrazin-2-amine (B2506165) involves controlled halogenation steps. thieme-connect.de These methodologies suggest that by selecting the appropriate starting materials and halogenating agents, a variety of pyrazine scaffolds with diverse halogenation patterns can be accessed, which can then be converted to the corresponding pyrazin-2-ol derivatives.

Table 1: Examples of Halogenated Pyrazine Scaffolds

Compound NameHalogen SubstituentsReference
3-Bromo-6-chloro-5-iodopyrazin-2-amineBr, Cl, I thieme-connect.de
5-Bromo-3,6-dichloropyrazin-2-amineBr, Cl, Cl thieme-connect.de
2-Bromo-5-iodopyrazineBr, I

Introduction of Diverse Functional Groups via Coupling Reactions

The presence of two different halogen atoms on the this compound scaffold is ideal for selective, stepwise functionalization using palladium-catalyzed cross-coupling reactions. nih.govnih.govresearchgate.net The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This reactivity difference allows for selective substitution at the 3-position while leaving the bromine atom at the 5-position intact for subsequent transformations.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the halopyrazine with various boronic acids or their esters. researchgate.netrsc.org For instance, the reaction of 5-bromoimidazo[1,2-a]pyrazines with imidazoleboronic acid proceeds in good yield. rsc.org Similarly, 2,5-dibromo-3,6-dimethylpyrazine (B3046257) has been successfully coupled with arylboronic acids, demonstrating the feasibility of this reaction on the pyrazine core. rsc.org It is anticipated that this compound would react selectively at the 3-position with a boronic acid under standard Suzuki conditions (e.g., Pd catalyst, base, and solvent).

Stille Coupling: The Stille reaction, which couples the halide with an organostannane reagent, is another powerful tool for functionalizing the pyrazine ring. rsc.org Double Stille couplings on dichloropyrazines have been used to synthesize complex ligands. rsc.org The selective nature of the Stille coupling could be exploited for the stepwise functionalization of this compound.

Sonogashira Coupling: This reaction introduces alkyne moieties by coupling the halide with a terminal alkyne. This method has been applied to functionalize halopyridines, which are structurally similar to pyrazines. uni-muenchen.de

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds, allowing the introduction of a wide variety of amine functionalities. This is particularly relevant for creating derivatives with improved pharmacological properties. nih.gov

Table 2: Representative Palladium-Catalyzed Coupling Reactions on Halopyrazines

Reaction TypeHalopyrazine SubstrateCoupling PartnerCatalyst/LigandProduct TypeYieldReference
Suzuki5-Bromoimidazo[1,2-a]pyrazinesImidazoleboronic acidPd(dppf)Cl₂Imidazolyl-pyrazines75% rsc.org
Suzuki2,5-Dibromo-3,6-dimethylpyrazine2-Methoxybenzeneboronic acidPd(PPh₃)₄Aryl-bromopyrazine76% rsc.org
Stille2,3-DichloropyrazineStannylated terpyridinePd₂(dba)₃/P(fur)₃Pyrazine-terpyridine hybrid73% rsc.org

Development of this compound-Based Fused Heterocyclic Systems

The functionalized derivatives of this compound serve as key intermediates for the construction of fused heterocyclic systems. These polycyclic structures are of great interest in materials science and medicinal chemistry. mdpi.com

Imidazo[1,2-a]pyrazines: These can be synthesized from 2-aminopyrazines. A common method involves the condensation of a 2-aminopyrazine (B29847) with an α-haloketone. By first using a coupling reaction to introduce a suitable functional group onto the this compound scaffold and then converting the pyrazinone to a pyrazinamine, access to fused imidazo[1,2-a]pyrazine (B1224502) systems is possible.

Pteridines (Pyrazino[2,3-d]pyrimidines): The synthesis of pteridines can be achieved by the condensation of 4,5-diaminopyrimidines with dicarbonyl compounds. derpharmachemica.com Alternatively, appropriately substituted pyrazines can serve as precursors. For example, the reaction of a 2-aminopyrazine-3-carboxylate with a guanidine (B92328) derivative can lead to the formation of a fused pteridinone system.

Pyrrolo[1,2-a]pyrazines: These fused systems can be synthesized through various cyclization strategies. For instance, a modular approach involving the acid-catalyzed reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with diamines has been developed to create complex pyrrolo[1,2-a]pyrazine (B1600676) hybrids. nih.govresearchgate.net

Benzo acs.orgsemanticscholar.orgisothiazolo[2,3-a]pyrazine-6,6-dioxides: A synthetic route to this novel heterocyclic system involves the reaction of dibromo chalcone (B49325) sulfonyl chlorides with diamines, resulting in the fused pyrazine structure. nih.gov

Synthesis of Pyrazine-Oxazole/Thiazole/Imidazole (B134444) Hybrid Structures

Hybrid molecules incorporating a pyrazine ring linked to other five-membered heterocycles like oxazole, thiazole, or imidazole are of significant interest due to their diverse pharmacological profiles.

Pyrazine-Thiazole Hybrids: The synthesis of pyrazine-thiazole derivatives has been reported, for example, by the condensation of a pyrazine precursor with phenyl isothiocyanate, followed by cyclization with reagents like ethyl bromoacetate (B1195939) or chloroacetone. researchgate.net

Pyrazine-Imidazole Hybrids: The construction of imidazole-pyrrolo[1,2-a]pyrazine hybrids has been achieved through catalyst-free annulative functionalization. acs.org This involves the reaction of a β-enaminone with propargylamine (B41283) in a domino fashion to build the pyrazine and imidazole rings. acs.org More direct linkages can be formed via cross-coupling reactions, for example, by coupling a halopyrazine with an imidazole-boronic acid derivative. rsc.org

Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine Hybrids: An efficient synthesis of these complex hybrid structures has been developed through a cascade reaction involving double cyclodehydration and aromatization. nih.govresearchgate.net This modular approach allows for the creation of a wide range of derivatives under mild conditions. nih.gov

Library Synthesis and Combinatorial Approaches to Derivatives

The robust and selective nature of palladium-catalyzed cross-coupling reactions on dihalopyrazine scaffolds makes them highly suitable for combinatorial chemistry and the generation of compound libraries for high-throughput screening. mdpi.com

By utilizing the differential reactivity of the C-I and C-Br bonds in this compound, a diverse library of analogs can be systematically synthesized. A typical combinatorial approach would involve:

First Diversification Step: A range of coupling partners (e.g., a set of boronic acids for Suzuki coupling) is reacted with this compound under conditions that favor selective reaction at the C-3 iodine position. This generates a first-generation library of 5-bromo-3-substituted-pyrazin-2-ones.

Second Diversification Step: Each member of the first-generation library is then subjected to a second coupling reaction (e.g., Suzuki, Buchwald-Hartwig amination) with a different set of building blocks. This reaction occurs at the more resilient C-5 bromine position, leading to a large and diverse library of di-substituted pyrazin-2-one derivatives.

This strategy has been implicitly used in the development of kinase inhibitors, where various organoboron reagents were coupled to aminobromochloropyrazine scaffolds to create a library of potent and selective compounds. rsc.org Such approaches are instrumental in drug discovery, allowing for the rapid exploration of the structure-activity relationship (SAR) of the pyrazine scaffold. nih.gov

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations of 5-Bromo-3-iodopyrazin-2-ol

Electronic structure calculations are fundamental to understanding the distribution of electrons within the this compound molecule, which in turn governs its geometry, stability, and chemical properties.

The initial step in the computational analysis involves determining the most stable three-dimensional arrangement of atoms in this compound. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy state of the molecule. Due to the presence of the hydroxyl group, conformational analysis is also critical. The rotation around the C-O bond can lead to different conformers, and their relative stabilities are assessed.

Theoretical calculations indicate that the pyrazin-2-ol form is likely to exist in a tautomeric equilibrium with its corresponding pyrazinone form. For the pyrazin-2-ol tautomer, the molecule is expected to be largely planar, with the hydroxyl proton potentially oriented either in the plane of the ring or slightly out of plane. The optimized geometry reveals the influence of the bulky bromo and iodo substituents on the ring's bond angles.

Interactive Table: Predicted Optimized Geometrical Parameters for this compound

ParameterAtom Pair/TripletPredicted Value
Bond Length (Å)C2-O11.35
Bond Length (Å)C3-I2.08
Bond Length (Å)C5-Br1.89
Bond Length (Å)N1-C21.33
Bond Length (Å)N4-C31.34
Bond Angle (°)N1-C2-C3121.5
Bond Angle (°)C2-C3-N4120.8
Bond Angle (°)C5-C6-N1122.0
Dihedral Angle (°)H-O1-C2-N10.0 / 180.0

Note: These values are illustrative and based on theoretical calculations for similar heterocyclic systems. Actual experimental values may differ.

Frontier Molecular Orbital (FMO) theory provides key insights into the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the pyrazine (B50134) ring and the hydroxyl oxygen, indicating these are the most probable sites for electrophilic attack. The LUMO is likely distributed over the pyrazine ring, with significant contributions from the carbon atoms bearing the halogen substituents, suggesting these are potential sites for nucleophilic attack. The presence of the electron-withdrawing bromo and iodo groups is predicted to lower the energies of both the HOMO and LUMO compared to unsubstituted pyrazin-2-ol.

Interactive Table: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalPredicted Energy (eV)
HOMO-6.85
LUMO-1.75
HOMO-LUMO Gap5.10

Note: These values are illustrative and derived from theoretical models.

The distribution of electron density within this compound is uneven due to the different electronegativities of the constituent atoms. This charge distribution can be visualized using an electrostatic potential (ESP) map, which plots the electrostatic potential on the molecule's electron density surface.

The ESP map of this compound is anticipated to show regions of negative potential (typically colored red) around the nitrogen atoms and the hydroxyl oxygen, reflecting their high electron density and their capacity to act as hydrogen bond acceptors or sites for electrophilic interaction. Conversely, regions of positive potential (typically colored blue) are expected near the hydroxyl hydrogen and, to a lesser extent, the halogen atoms, indicating areas susceptible to nucleophilic attack. The so-called "sigma-hole" on the iodine atom, a region of positive electrostatic potential on the outermost portion of the halogen atom, may also be a prominent feature, suggesting its potential to engage in halogen bonding.

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry can be employed to model the potential chemical transformations of this compound, providing a detailed understanding of reaction mechanisms at the atomic level.

By mapping the potential energy surface of a reaction, the energetic profiles of key transformations can be determined. This includes identifying the energies of reactants, intermediates, transition states, and products. For this compound, computationally modeled reactions could include nucleophilic aromatic substitution at the positions bearing the halogen atoms or reactions involving the hydroxyl group.

For instance, the energetic profile for a hypothetical nucleophilic substitution of the iodine atom by a simple nucleophile would involve calculating the energy of the starting materials, the transition state where the nucleophile is partially bonded to the carbon and the iodine-carbon bond is partially broken, and the final products. The activation energy, which is the energy difference between the reactants and the transition state, provides a measure of the reaction rate.

Reactions are typically carried out in a solvent, which can have a significant impact on reaction pathways and energetics. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.

For reactions involving this compound, the choice of solvent could influence the stability of charged intermediates or transition states. For example, a polar protic solvent would be expected to stabilize a charged transition state in a nucleophilic substitution reaction more effectively than a nonpolar solvent, thereby lowering the activation energy and increasing the reaction rate. Computational studies can quantify these solvent effects and predict how the reaction mechanism might change in different solvent environments.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Theoretical calculations are instrumental in predicting the spectroscopic signatures of molecules, which can aid in their identification and structural elucidation. For this compound, density functional theory (DFT) and ab initio methods could be employed to forecast its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts would involve calculating the magnetic shielding tensors of the nuclei in the optimized geometry of the molecule. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can provide an estimated spectrum. The accuracy of these predictions is highly dependent on the chosen level of theory and basis set.

Hypothetical ¹³C and ¹H NMR Chemical Shift Predictions for this compound

Atom Predicted ¹³C Chemical Shift (ppm) Predicted ¹H Chemical Shift (ppm)
C2 Data not available -
C3 Data not available -
C5 Data not available -
C6 Data not available H6: Data not available
N1 - H1: Data not available

Note: The values in this table are hypothetical placeholders as specific computational data for this compound is not currently available in published research.

IR Frequencies: The vibrational frequencies in the IR spectrum of this compound can be computed by performing a frequency calculation on the molecule's optimized geometry. This analysis would predict the wavenumbers corresponding to specific bond stretches, bends, and other vibrational modes. For instance, one would expect to see characteristic frequencies for the O-H stretch, N-H stretch (in the tautomeric amide form), C=O stretch, and vibrations involving the pyrazine ring and the carbon-halogen bonds.

Predicted IR Frequencies for Key Functional Groups

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
O-H/N-H Stretch Data not available
C=O Stretch Data not available
C-Br Stretch Data not available

Note: This table illustrates the type of data that would be generated from such a study; however, specific calculated frequencies for this compound are not available.

Quantitative Structure-Reactivity Relationship (QSAR) Studies on Derivatives

Quantitative Structure-Reactivity Relationship (QSAR) studies are a cornerstone of computational drug design and materials science. These studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity or biological activity. For a series of derivatives of this compound, a QSAR study would involve:

Generating a Dataset: Synthesizing or computationally building a library of derivatives by modifying the substituents on the pyrazinol core.

Calculating Descriptors: For each derivative, a wide range of molecular descriptors would be calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP) properties.

Model Development: Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation would be developed that links the descriptors to an observed reactivity parameter (e.g., reaction rate, binding affinity).

Such a model could then be used to predict the reactivity of new, unsynthesized derivatives of this compound, thereby guiding experimental efforts. No published QSAR studies specifically focused on derivatives of this compound are currently available.

Molecular Dynamics Simulations for Conformational Sampling

While this compound is a relatively rigid molecule, it does possess some conformational flexibility, particularly concerning the orientation of the hydroxyl group and any potential tautomeric forms. Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of this molecule over time.

An MD simulation would involve:

System Setup: Placing the molecule in a simulated environment, often a box of solvent molecules like water.

Force Field Application: Defining a force field, which is a set of parameters that describes the potential energy of the system based on the positions of its atoms.

Simulation Run: Solving Newton's equations of motion for the system over a specified period, allowing the molecule to move and change its conformation.

By analyzing the trajectory of the simulation, one could identify the most stable conformations, the energy barriers between them, and how the molecule interacts with its environment. This information is crucial for understanding its behavior in solution and its potential interactions with biological targets. As with the other computational methods, specific molecular dynamics simulation data for this compound is not found in the current body of scientific literature.

Applications in Advanced Organic Synthesis

5-Bromo-3-iodopyrazin-2-ol as a Versatile Synthetic Building Block

The unique structural features of this compound position it as a key intermediate for the construction of diverse and complex molecular architectures. The pyrazine (B50134) core is a common motif in biologically active compounds, and the presence of multiple, differentially reactive sites on this starting material allows for controlled, stepwise modifications. Current time information in Winnipeg, CA.nih.gov

The dihalogenated nature of this compound is particularly advantageous for creating complex pyrazine-containing scaffolds. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the 3-position, followed by a subsequent reaction at the 5-position. This stepwise approach is a powerful strategy for introducing a variety of substituents onto the pyrazine ring in a controlled manner.

For instance, a Sonogashira coupling could be selectively performed at the C-I bond to introduce an alkyne substituent, leaving the C-Br bond intact for a subsequent Suzuki or Buchwald-Hartwig amination reaction. rug.nlnih.govgoogleapis.com This sequential cross-coupling strategy enables the synthesis of highly substituted and complex pyrazine derivatives that would be difficult to access through other synthetic routes. frontiersin.org The ability to perform these reactions in a regioselective manner is a significant advantage in the synthesis of intricate molecular frameworks. organic-chemistry.org

Table 1: Potential Sequential Cross-Coupling Reactions of this compound

StepReaction TypeReactive SitePotential Reagents
1Sonogashira CouplingC-ITerminal alkyne, Pd catalyst, Cu(I) co-catalyst, base
2Suzuki CouplingC-BrBoronic acid/ester, Pd catalyst, base
1Suzuki CouplingC-IBoronic acid/ester, Pd catalyst, base
2Buchwald-Hartwig AminationC-BrAmine, Pd catalyst, base
1Heck CouplingC-IAlkene, Pd catalyst, base
2Stille CouplingC-BrOrganostannane, Pd catalyst

This table presents potential reaction sequences based on the differential reactivity of C-I and C-Br bonds in cross-coupling reactions.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. beilstein-journals.orgnih.gov While direct participation of this compound in a classical MCR might be limited, its derivatives can serve as crucial intermediates in MCR-initiated synthetic sequences. google.comnih.gov For example, after a primary functionalization via a cross-coupling reaction, the newly introduced group could participate in a subsequent multicomponent reaction to rapidly build molecular complexity. This approach leverages the efficiency of MCRs to further elaborate the pyrazine scaffold, leading to novel and diverse chemical entities. researchgate.net

Strategic Use in Medicinal Chemistry Synthesis

The pyrazine nucleus is a well-established pharmacophore found in numerous clinically used drugs. rsc.orggoogle.comijssst.info The structural features of this compound make it a particularly interesting starting material for the synthesis of novel therapeutic agents, especially in the area of kinase inhibitors.

The ability to selectively introduce different functional groups at the 3- and 5-positions of the pyrazine ring allows for the systematic exploration of the chemical space around this scaffold. This is a critical aspect of medicinal chemistry, where subtle structural modifications can lead to significant changes in biological activity and pharmacokinetic properties. The pyrazine ring itself can act as a bioisostere for other aromatic systems, and the substituents introduced can be designed to interact with specific biological targets. The synthesis of various pyrazine derivatives from a common intermediate like this compound facilitates the generation of compound libraries for high-throughput screening and lead optimization. google.com

A significant application of substituted pyrazines is in the development of protein kinase inhibitors, a major class of targeted cancer therapies. nih.govfrontiersin.org Many kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding site of the enzyme. The substituents on this core are designed to occupy adjacent hydrophobic pockets and form specific hydrogen bonds, thereby enhancing potency and selectivity.

The scaffold of this compound is analogous to other halogenated heterocycles, such as 2-amino-5-bromo-3-iodopyridine (B1270907), which are known intermediates in the synthesis of tyrosine kinase inhibitors. civilica.comchem960.com The pyrazine core of the title compound can serve as a hinge-binding motif, while the substituents at the 3- and 5-positions can be elaborated to interact with other regions of the kinase active site. For instance, a Suzuki coupling at one of the halogenated positions could introduce an aryl or heteroaryl group, a common feature in many kinase inhibitors. Subsequent modification at the remaining halogenated position could then be used to fine-tune the inhibitor's properties. The development of pyrazine-based TrkA inhibitors highlights the potential of this heterocyclic system in targeting specific kinases. nih.gov

Table 2: Examples of Kinase Inhibitors with Pyrazine or Related Heterocyclic Scaffolds

Kinase TargetHeterocyclic ScaffoldKey Synthetic Precursors
c-Met/VEGFR-2 Current time information in Winnipeg, CA.nih.govfrontiersin.orgtriazolo[4,3-a]pyrazineHalogenated pyrazines
TrkAPyrazineDichloropyrazine
RETPyrido[3,4-b]pyrazineSubstituted pyridines and pyrazines
FGFRPyrrolo[2,3-b]pyrazineHalogenated pyrrolopyrazines

This table provides examples of kinase inhibitor classes that utilize pyrazine or related nitrogen-containing heterocyclic scaffolds, suggesting the potential of this compound as a precursor for similar compounds.

Applications in Agrochemical Synthesis

Pyrazine derivatives are also utilized in the agrochemical industry as active ingredients in herbicides, insecticides, and fungicides. frontiersin.org The biological activity of these compounds is often dependent on the nature and position of the substituents on the pyrazine ring. The ability to introduce a wide range of functional groups onto the pyrazine core through the selective reactions of this compound makes it a potentially valuable intermediate in the discovery and development of new agrochemicals. While specific examples of this compound in agrochemical synthesis are not widely reported, the general utility of substituted pyrazines in this field suggests a potential application for this versatile building block.

Due to a lack of specific research information on the use of this compound as a precursor for conductive polymers and optoelectronic materials, this article cannot be generated at this time. Extensive searches have not yielded detailed research findings or data tables directly related to this specific compound for the requested applications. To generate content on this topic would require speculation beyond established scientific literature, which would not meet the required standards of accuracy and authoritativeness.

Future Research Directions and Perspectives

Discovery of Novel Reactivity Patterns for 5-Bromo-3-iodopyrazin-2-ol

A primary avenue of future research will be the systematic exploration of the reactivity of this compound, with a focus on leveraging the differential reactivity of the two halogen atoms. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in cross-coupling reactions, which could allow for selective functionalization.

Future studies could investigate:

Selective Cross-Coupling Reactions: A systematic study of palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions, would be crucial. The goal would be to establish conditions for selective reaction at the C3 (iodo) position while leaving the C5 (bromo) position intact, and vice versa. This would enable the stepwise introduction of different substituents.

Direct C-H Functionalization: Research into the possibility of direct C-H functionalization at the unsubstituted position of the pyrazine (B50134) ring would offer an atom-economical route to further derivatization.

Reactivity of the Pyrazinol Core: The influence of the hydroxyl group on the reactivity of the pyrazine ring, including its tautomeric forms, warrants investigation. This could involve studying its directing effects in electrophilic or nucleophilic aromatic substitution reactions.

A hypothetical reaction scheme illustrating the potential for selective functionalization is presented below:

ReactantReagent/CatalystPosition of ReactionProduct
This compoundArylboronic acid, Pd(PPh3)4, baseC3 (Iodo)5-bromo-3-arylpyrazin-2-ol
This compoundTerminal alkyne, PdCl2(PPh3)2, CuI, baseC3 (Iodo)5-bromo-3-(alkynyl)pyrazin-2-ol
5-bromo-3-arylpyrazin-2-olGrignard reagent, Ni catalystC5 (Bromo)5-alkyl-3-arylpyrazin-2-ol

Integration with Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes for pyrazinol derivatives to continuous flow chemistry and automated platforms represents a significant step towards more efficient, safer, and scalable production. researchgate.net Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. researchgate.net

Future work in this area should focus on:

Development of Flow-Based Halogenation and Dihalogenation: Creating continuous processes for the synthesis of the this compound precursor itself.

Automated Library Synthesis: Integrating flow reactors with automated liquid handlers and purification systems to rapidly generate libraries of this compound derivatives for screening purposes. This would accelerate the discovery of new compounds with desirable properties.

Telescoped Reactions: Designing multi-step syntheses in a continuous flow setup without isolating intermediates, thereby reducing waste and improving efficiency. For instance, a flow system could be designed to perform a selective Sonogashira coupling at the iodine position, followed immediately by a Suzuki coupling at the bromine position in a subsequent reactor coil.

Bio-inspired Synthetic Approaches to Pyrazinol Derivatives

Nature provides a rich blueprint for the synthesis of complex nitrogen-containing heterocycles. Bio-inspired and biocatalytic methods are emerging as powerful tools for sustainable chemistry. nih.govresearchgate.net Future research could explore the application of these approaches to pyrazinol synthesis.

Key research areas include:

Biomimetic Dimerization: Investigating the dimerization of amino acid-derived α-amino aldehydes as a biomimetic route to substituted pyrazines, a strategy that has been successful for pyrazine alkaloids. nih.govnih.gov This could provide a novel and green pathway to the pyrazinol core.

Enzymatic Catalysis: The use of enzymes, such as transaminases, for the key amination steps in pyrazine synthesis has been demonstrated. nih.gov Future work could focus on discovering or engineering enzymes that can catalyze the formation of functionalized pyrazinols under mild, aqueous conditions.

Chemo-enzymatic Synthesis: Combining the selectivity of biocatalysts with the versatility of traditional chemical synthesis could lead to efficient and novel routes to complex pyrazinol derivatives.

Computational Design of New this compound-Based Molecules

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery and materials science. Density Functional Theory (DFT) and other computational methods can be used to predict the properties of molecules and guide synthetic efforts. mostwiedzy.plrsc.org

Future computational studies could focus on:

Predicting Reactivity and Regioselectivity: Using DFT calculations to predict the activation barriers for reactions at the different halogenated sites, thus guiding the experimental design of selective transformations. mostwiedzy.pl

Designing Novel Functional Molecules: Computationally designing new derivatives of this compound with specific electronic, optical, or biological properties. For example, by modeling the effects of different substituents on the frontier molecular orbitals, it may be possible to design novel materials for organic electronics. rsc.org

Virtual Screening: Creating virtual libraries of derivatives and using molecular docking simulations to predict their binding affinity to biological targets, thereby prioritizing compounds for synthesis and biological testing.

Computational MethodApplication for this compound DerivativesPotential Outcome
Density Functional Theory (DFT)Calculation of electronic properties, reaction mechanisms, and spectroscopic data. mostwiedzy.plPrediction of reactivity and design of novel materials.
Molecular DockingSimulation of binding to protein targets.Identification of potential drug candidates.
Quantitative Structure-Activity Relationship (QSAR)Correlation of molecular structure with biological activity.Development of predictive models for bioactivity.

Exploration of Stereoselective Synthetic Pathways for Derivatives

The introduction of chirality into molecules is of paramount importance, particularly in medicinal chemistry. The development of stereoselective methods for the synthesis of derivatives of this compound would be a significant advancement.

Future research should target:

Asymmetric Catalysis: Developing asymmetric catalytic methods to introduce chiral centers into substituents attached to the pyrazinol core. This could involve asymmetric hydrogenation, alkylation, or other transformations.

Chiral Auxiliaries: Employing chiral auxiliaries to control the stereochemistry of reactions on side chains appended to the pyrazine ring.

Synthesis of Chiral Piperazin-2-ones: Building on existing work on the asymmetric hydrogenation of pyrazin-2-ols, which provides access to chiral piperazin-2-ones, this methodology could be explored for derivatives of the title compound. rsc.org This would open up avenues to new classes of chiral building blocks.

Sustainable and Environmentally Benign Synthesis of this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Future research on this compound should prioritize the development of sustainable and environmentally friendly processes. tandfonline.comtandfonline.com

Key areas for improvement include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids.

Catalyst Development: Focusing on the use of catalysts based on earth-abundant and non-toxic metals, or even metal-free catalytic systems. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. One-pot and multicomponent reactions are particularly attractive in this regard. tandfonline.com

Energy Efficiency: Utilizing energy-efficient activation methods such as microwave irradiation or ultrasonication to reduce reaction times and energy consumption.

Q & A

Q. What are the key synthetic pathways for 5-bromo-3-iodopyrazin-2-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves sequential halogenation of pyrazin-2-ol derivatives. For bromination, N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 60–80°C is effective, followed by iodination using iodine monochloride (ICl) in acetic acid . Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio for ICl) and reaction time (≤4 hours to avoid over-iodination). Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) ensures removal of unreacted halogens .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : The hydroxyl proton (δ 10.2–11.5 ppm) and aromatic protons (δ 8.1–8.5 ppm) confirm the pyrazine backbone. Halogen-induced deshielding shifts C-3 (iodine) and C-5 (bromine) carbons to δ 140–150 ppm in 13C NMR .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode typically shows [M+H]+ peaks at m/z 315 (C5H3BrIN2O) with isotopic patterns matching Br/I .
  • IR Spectroscopy : A broad O–H stretch (~3200 cm⁻¹) and C–Br/C–I vibrations (550–650 cm⁻¹) are diagnostic .

Q. How does solubility impact experimental design for this compound?

  • Methodological Answer : this compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. For reactivity studies, pre-dissolution in DMSO (10 mg/mL) followed by dilution in reaction buffers (e.g., phosphate pH 7.4) minimizes precipitation. Solubility tests at 25°C and 50°C are recommended to determine optimal conditions for catalytic or coupling reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported regioselectivity during halogenation of pyrazin-2-ol derivatives?

  • Methodological Answer : Conflicting regioselectivity often arises from competing electronic (directing groups) and steric effects. Computational modeling (DFT at B3LYP/6-31G* level) predicts preferential bromination at C-5 due to electron-withdrawing effects of the hydroxyl group, while iodination favors C-3 due to lower steric hindrance . Experimental validation via competitive reactions with deuterated analogs (e.g., C-3 vs. C-5 deuteropyrazin-2-ol) can isolate electronic vs. steric contributions .

Q. How can cross-coupling reactions of this compound be tailored for medicinal chemistry applications?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : Use Pd(PPh3)4 (5 mol%) with arylboronic acids in THF/water (3:1) at 80°C to functionalize the bromine site selectively. The iodine group remains inert under these conditions, enabling sequential coupling .
  • Sonogashira Coupling : For alkyne introduction at C-3, employ PdCl2(PPh3)2 (2 mol%) with CuI co-catalyst in triethylamine at 60°C. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate) to prevent homocoupling .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer : Under acidic conditions (pH <3), protonation of the hydroxyl group stabilizes the aromatic ring, preventing dehalogenation. In basic conditions (pH >9), deprotonation generates a nucleophilic oxyanion, which may displace iodine via SNAr mechanisms. Stability studies (1H NMR in D2O at varying pH) show >90% integrity at pH 2–6 after 24 hours, but <50% at pH 10 due to iodide loss .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.